(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Overview
Description
The tert-Butyl(dimethyl)silyl (TBS) group is a silyl protecting group used in organic synthesis. It is introduced into a molecule to protect a functional group from the reactivity of other functional groups .
Synthesis Analysis
The TBS group can be introduced into a molecule using tert-butyldimethylsilyl chloride in the presence of a base . The removal of the TBS group can be achieved under mild conditions using sodium tetrachloroaurate (III) dihydrate as a catalyst .Molecular Structure Analysis
The molecular formula of the TBS group is C6H15Si, and its structure consists of a silicon atom bonded to a tert-butyl group and two methyl groups .Physical And Chemical Properties Analysis
The TBS group is non-polar and hydrophobic. It increases the steric bulk of the molecule, which can influence the reactivity and selectivity of reactions .Scientific Research Applications
- Application : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern. It’s also relevant in nature, being involved in biosynthetic and biodegradation pathways .
- Results : The use of the tert-butyl group can lead to a variety of outcomes, depending on the context. For example, it can influence the course of a chemical reaction or play a role in a biological process .
- Application : The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis. It’s introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
- Methods : The specific methods of application would depend on the particular synthesis being performed. Generally, the tert-butyldimethylsilyl group would be added to the molecule under specific conditions, then removed once the desired reaction has taken place .
- Results : The use of the tert-butyldimethylsilyl group as a protecting group can help to control the course of a chemical reaction, leading to the desired product .
Chemistry and Biology of the tert-Butyl Group
tert-Butyldimethylsilyl Group as a Protecting Group
- Application : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern. It’s also relevant in nature, being involved in biosynthetic and biodegradation pathways .
- Results : The use of the tert-butyl group can lead to a variety of outcomes, depending on the context. For example, it can influence the course of a chemical reaction or play a role in a biological process .
- Application : Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods : This method has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Application : Sodium tetrachloroaurate(III) dihydrate as a catalyst enables a simple and mild removal of tert-butyl(dimethyl)silyl (TBS) protecting groups .
- Methods : A selective deprotection of aliphatic TBS ethers is possible in the presence of aromatic TBS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBS ethers .
- Results : TBS ethers can also be transformed into benzyl ethers in one pot .
Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers
tert-Butyl Group in Biocatalytic Processes
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWITJXZYCDLE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@@H](CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440773 | |
Record name | (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
CAS RN |
82938-50-9 | |
Record name | (2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(tert-Butyldimethylsilyl)-4-oxo-2-azetidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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